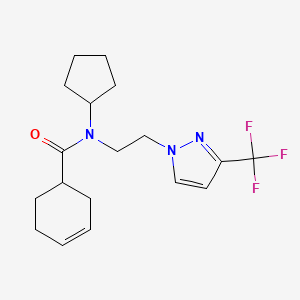
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound characterized by a cyclopentyl ring, a trifluoromethyl pyrazole moiety, and a cyclohexene carboxamide group. Its unique structure makes it an interesting subject of study for various scientific and industrial applications, including pharmacological research and chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One potential synthetic route could be:
Synthesis of 3-(trifluoromethyl)-1H-pyrazole: : Starting with a precursor like trifluoroacetic acid, the pyrazole ring is formed through condensation and cyclization reactions.
Preparation of N-(2-bromoethyl)cyclopentylamine: : This intermediate is synthesized by reacting cyclopentylamine with ethylene bromide.
Coupling Reaction: : The N-(2-bromoethyl)cyclopentylamine reacts with the 3-(trifluoromethyl)-1H-pyrazole to form an intermediate product.
Formation of Cyclohex-3-enecarboxylic Acid: : This intermediate is prepared through a series of reactions starting from a suitable cyclohexene precursor.
Amide Bond Formation: : The final compound is obtained by reacting the intermediate product from step 3 with the cyclohex-3-enecarboxylic acid, forming the desired carboxamide.
Industrial Production Methods
In industrial settings, the production of this compound requires careful control of reaction conditions, such as temperature, pH, and reaction times. Large-scale synthesis may involve automated reactors and continuous flow chemistry techniques to optimize yield and efficiency.
化学反应分析
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify certain functional groups, potentially leading to different analogs.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. They often include various derivatives with modified functional groups, potentially enhancing or altering the compound's properties.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is studied for its reactivity and potential to form novel compounds through diverse reactions.
Biology
Biologically, this compound may interact with cellular components, providing insights into its effects on biological systems. Researchers study its behavior in cell cultures to understand its pharmacological potential.
Medicine
In medicine, N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is investigated for potential therapeutic applications. Its unique structure may confer specific interactions with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.
作用机制
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. For example, it might inhibit a particular enzyme by binding to its active site, thus blocking its activity and affecting downstream pathways. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound's potency and efficacy.
相似化合物的比较
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can be compared with similar compounds to highlight its uniqueness:
N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide: : Similar structure but lacks the trifluoromethyl group, which may result in different biological activity and reactivity.
N-cyclopentyl-N-(2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide: : The position of the trifluoromethyl group is different, potentially leading to varied binding properties and effects.
N-cyclopentyl-N-(2-(3-(difluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide: : Substituted with a difluoromethyl group instead, which could alter its chemical and biological properties.
By examining these similar compounds, researchers can better understand the structure-activity relationships and design more effective analogs for specific applications.
属性
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O/c19-18(20,21)16-10-11-23(22-16)12-13-24(15-8-4-5-9-15)17(25)14-6-2-1-3-7-14/h1-2,10-11,14-15H,3-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHSOFYMAMDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
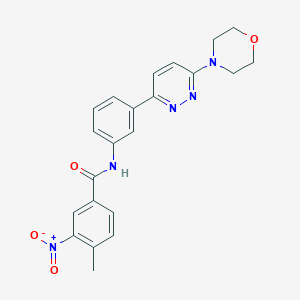
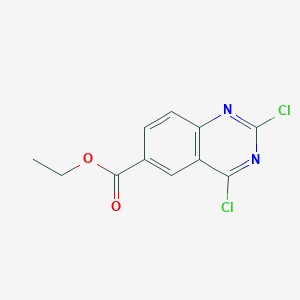
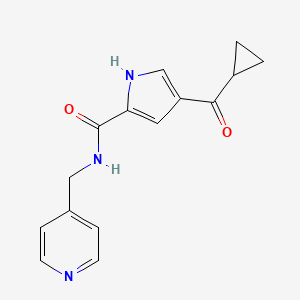
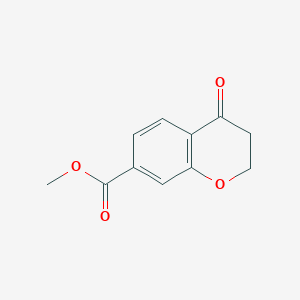
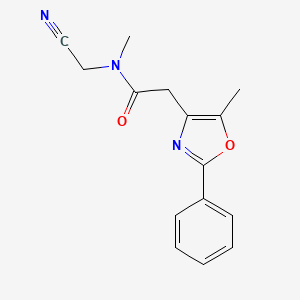


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535743.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2535744.png)
![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2535747.png)
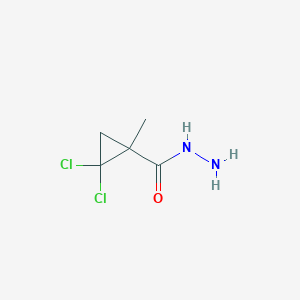
![2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2535750.png)
![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)
